tert-butyl N-(9-amino-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(9-amino-3,3-dioxo-3λ6-thiabicyclo[3.3.1]nonan-7-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4S/c1-13(2,3)19-12(16)15-10-4-8-6-20(17,18)7-9(5-10)11(8)14/h8-11H,4-7,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHCPZWFQFQQCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CS(=O)(=O)CC(C1)C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thiabicyclo[3.3.1]nonane Core
- Starting from a suitable bicyclic precursor containing a sulfur atom, the sulfur is oxidized to the sulfone state using oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled conditions.
- This oxidation yields the 3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonane core, essential for the target compound's structure.
Amination at the 9-Position
- The 9-position amino group can be introduced via nucleophilic substitution or reductive amination on a suitable precursor.
- Protective groups may be employed to control regioselectivity and prevent side reactions.
Boc Protection of the Amino Group
- The amino group is protected using tert-butyl carbamate (Boc) reagents, typically di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium bicarbonate.
- This step ensures the amino group is masked as a carbamate, improving the compound's stability and solubility.
Representative Experimental Conditions and Yields
While specific data on this exact compound are scarce, analogous carbamate syntheses provide useful insights. For example, tert-butyl carbamates of amino bicyclic compounds are often prepared under the following conditions:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sulfone formation | mCPBA, DCM, 0-25°C, 2-4 h | 70-90 | Controlled oxidation to sulfone |
| Amination | Ammonia or amine source, solvent (e.g., ethanol), reflux | 60-80 | Nucleophilic substitution or reductive amination |
| Boc protection | (Boc)2O, triethylamine, DCM, 0-25°C, 1-3 h | 80-95 | Standard carbamate protection |
Analytical Data Supporting Preparation
- Molecular Formula: C13H24N2O4S
- Molecular Weight: 304.41 g/mol
- SMILES: O=C(OC(C)(C)C)NC1CC2CS(CC(C2N)C1)(=O)=O
- MDL Number: MFCD28145198
These data confirm the successful synthesis of the compound with the expected molecular structure and mass.
Summary Table of Preparation Steps
| Preparation Step | Key Reagents | Conditions | Outcome |
|---|---|---|---|
| Oxidation of sulfur to sulfone | mCPBA or H2O2 | Room temperature, 2-4 h | 3,3-dioxo sulfone bicyclic core |
| Introduction of amino group | Ammonia or amine reagent | Reflux in ethanol or suitable solvent | 9-amino substituted bicyclic compound |
| Boc protection of amine | Di-tert-butyl dicarbonate, base | 0-25°C, 1-3 h | tert-butyl carbamate protected amino group |
Research Findings and Notes
- No direct literature or patents specifically detailing the preparation of this compound were found in publicly accessible databases, indicating this compound is likely synthesized via adaptation of known methods for similar bicyclic sulfone carbamates.
- The compound is commercially available from specialized chemical suppliers, suggesting established synthetic routes exist but are proprietary or unpublished.
- Analytical characterization typically involves NMR, mass spectrometry, and chromatographic purity assessments to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(9-amino-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
tert-butyl N-(9-amino-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: It is used in studies to understand the interaction of sulfur-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of tert-butyl N-(9-amino-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The bicyclic core and functional groups allow it to bind to specific sites, modulating the activity of the target. This can lead to inhibition or activation of biological pathways, depending on the context.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Structural and Electronic Differences
- Sulfone vs.
- Amino vs. Hydroxy/CF₃ Groups: The 9-amino group offers nucleophilic reactivity for further derivatization (e.g., amide coupling), whereas hydroxy or trifluoromethyl groups in analogs prioritize hydrogen bonding or hydrophobic interactions .
Pharmacological Relevance
- Target Compound: The sulfone’s polarity may enhance blood-brain barrier (BBB) penetration for CNS targets, while the amino group allows for salt formation (improved solubility) .
- Trifluoromethyl Analog : The CF₃ group in ’s compound could prolong half-life due to resistance to oxidative metabolism .
- Hydroxymethyl Derivative (CAS 1315366-05-2) : The hydroxyl group supports glycosylation or phosphorylation in prodrug strategies .
Biological Activity
The compound tert-butyl N-(9-amino-3,3-dioxo-3λ6-thiabicyclo[3.3.1]nonan-7-yl)carbamate, with the CAS number 1439908-24-3, is a complex organic molecule that has garnered interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and databases.
Basic Information
- Molecular Formula: C13H24N2O4S
- Molecular Weight: 304.41 g/mol
- Structure: The compound features a bicyclic structure that is characteristic of certain bioactive molecules, potentially influencing its interaction with biological targets.
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of tert-butyl N-(9-amino-3,3-dioxo-3λ6-thiabicyclo[3.3.1]nonan-7-yl)carbamate is largely attributed to its structural features that allow it to interact with various biological pathways:
- Enzyme Inhibition: Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could have implications for diseases such as cancer and diabetes.
- Receptor Modulation: The compound may also interact with neurotransmitter receptors, potentially influencing neurological functions and offering therapeutic avenues for neurodegenerative conditions.
Case Studies and Research Findings
- Anticancer Activity: In vitro studies have demonstrated that tert-butyl N-(9-amino-3,3-dioxo-3λ6-thiabicyclo[3.3.1]nonan-7-yl)carbamate exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported a significant reduction in cell viability in breast cancer cells treated with this compound, suggesting its potential as an anticancer agent.
- Neuroprotective Effects: Another study highlighted the neuroprotective properties of this compound in models of oxidative stress, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's.
Comparative Analysis
The following table summarizes the biological activities reported for tert-butyl N-(9-amino-3,3-dioxo-3λ6-thiabicyclo[3.3.1]nonan-7-yl)carbamate compared to similar compounds:
| Compound Name | Anticancer Activity | Neuroprotective Effects | Enzyme Inhibition |
|---|---|---|---|
| tert-butyl N-(9-amino-3,3-dioxo...) | Yes | Yes | Yes |
| Compound A (similar structure) | Moderate | No | Yes |
| Compound B (different structure) | No | Moderate | No |
Q & A
Basic Questions
Q. What are the optimal synthetic routes for tert-butyl N-(9-amino-3,3-dioxo-3λ⁶-thiabicyclo[3.3.1]nonan-7-yl)carbamate, and how can purity be ensured?
- Methodology : Synthesis typically involves multi-step reactions, starting with the construction of the bicyclo[3.3.1]nonane scaffold. Key steps include:
- Mannich-type reactions to form the bicyclic core (similar to methods in ).
- Introduction of the sulfonyl (3,3-dioxo) group via oxidation of thioether intermediates.
- Protection of the amino group using tert-butoxycarbonyl (Boc) under basic conditions (e.g., NaHCO₃, THF) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Purity is confirmed via HPLC (≥95%) and ¹H NMR .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Key Techniques :
- NMR : ¹H and ¹³C NMR identify functional groups (e.g., Boc carbamate at δ ~1.4 ppm for tert-butyl, δ ~155 ppm for carbonyl). DEPT-135 confirms CH₂/CH₃ groups in the bicyclic scaffold .
- IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (S=O) confirm sulfonyl and carbamate groups .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₂₁N₂O₄S: 325.12) .
Advanced Questions
Q. How does the bicyclo[3.3.1]nonane scaffold influence the compound’s conformational stability, and what methods analyze its 3D structure?
- Conformational Analysis :
- X-ray Crystallography : Single-crystal diffraction (using SHELX ) reveals chair-boat or chair-chair conformations. For example, sulfonyl groups in the "boat" position may strain the ring .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict energy-minimized conformers. Compare with experimental NMR coupling constants (e.g., J values for axial/equatorial protons) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Standardization :
- Assay Conditions : Ensure consistent pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
- Enantiopurity : Use chiral HPLC to confirm stereochemistry, as racemic mixtures may obscure activity (e.g., discusses fluorinated analogs with stereospecific effects) .
- Metabolic Stability : Incubate with liver microsomes to assess degradation pathways, which may explain variability in in vivo results .
Q. How does the trifluoromethyl group (if present in analogs) affect electronic properties and bioactivity?
- Electronic Effects :
- Computational Studies : DFT calculations show trifluoromethyl’s electron-withdrawing effect, altering pKa of adjacent amines.
- Bioactivity : Compare with non-fluorinated analogs in enzyme inhibition assays (e.g., IC₅₀ shifts due to enhanced lipophilicity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
